N-{[4-(Trifluoromethoxy)phenyl]methyl}oxetan-3-amine
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Overview
Description
N-{[4-(Trifluoromethoxy)phenyl]methyl}oxetan-3-amine is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxetane ring through a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Trifluoromethoxy)phenyl]methyl}oxetan-3-amine typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl intermediate. One common method involves the reaction of 4-(trifluoromethoxy)aniline with formaldehyde and a suitable amine to form the desired product . The reaction conditions often include the use of solvents such as methylene chloride and catalysts to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to ensure higher yields and cost-effectiveness. This could involve the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Trifluoromethoxy)phenyl]methyl}oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxetane derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-{[4-(Trifluoromethoxy)phenyl]methyl}oxetan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Mechanism of Action
The mechanism of action of N-{[4-(Trifluoromethoxy)phenyl]methyl}oxetan-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
N-(Trifluoromethyl)phenyl substituted pyrazole derivatives: Known for their antimicrobial activity.
4-(Trifluoromethoxy)phenyl-containing polymers: Used in electrochromic devices.
Uniqueness
N-{[4-(Trifluoromethoxy)phenyl]methyl}oxetan-3-amine stands out due to its oxetane ring, which imparts unique chemical and physical properties. The presence of the trifluoromethoxy group further enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)17-10-3-1-8(2-4-10)5-15-9-6-16-7-9/h1-4,9,15H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPZTFGSRBNBGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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